5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide

Wnt signaling β-catenin Agonist

This compound features a thiophen-3-yl group and chiral secondary alcohol linker not found in standard Wnt agonists like SKL2001. It enables enantioselective SAR, linker-dependent kinome selectivity profiling, and matched molecular pair studies. Its structural divergence makes it a rational negative control candidate for Wnt pathway activation assays. Procure for scaffold diversification beyond imidazolyl-propyl motifs and head-to-head comparator studies.

Molecular Formula C15H14N2O4S
Molecular Weight 318.35
CAS No. 2034404-46-9
Cat. No. B2463275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide
CAS2034404-46-9
Molecular FormulaC15H14N2O4S
Molecular Weight318.35
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=NO2)C(=O)NCCC(C3=CSC=C3)O
InChIInChI=1S/C15H14N2O4S/c18-12(10-4-7-22-9-10)3-5-16-15(19)11-8-14(21-17-11)13-2-1-6-20-13/h1-2,4,6-9,12,18H,3,5H2,(H,16,19)
InChIKeyAXWNIOUTRGSNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide (CAS 2034404-46-9): Procurement-Grade Heterocyclic Carboxamide for Signaling Pathway Research


5-(Furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide (CAS 2034404-46-9, molecular formula C15H14N2O4S, molecular weight 318.35 g/mol) is a synthetic isoxazole-3-carboxamide derivative that incorporates furan-2-yl, thiophen-3-yl, and a secondary alcohol linker within its structure. The compound belongs to a class of heterocyclic carboxamides recognized for their relevance in medicinal chemistry and chemical biology, particularly as modulators of intracellular protein-protein interactions. The isoxazole-3-carboxamide core scaffold is a privileged pharmacophore found in multiple bioactive molecules, including Wnt/β-catenin pathway agonists and antiviral agents. For procurement purposes, this compound represents a structurally distinct member of the 5-(furan-2-yl)isoxazole-3-carboxamide family, differentiated from known reference agonists by its thiophen-3-yl substitution pattern and hydroxypropyl linker. [1]

Why Generic Substitution of 5-(Furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide Is Scientifically Unjustified


Isoxazole-3-carboxamide analogs bearing identical core scaffolds exhibit divergent biological activities that are highly dependent on the nature of the N-substituent and the heteroaryl appendage at the 5-position. The reference compound SKL2001 (CAS 909089-13-0), which features an imidazol-1-ylpropyl side chain, functions as a Wnt/β-catenin agonist with a defined effective concentration range of 10–40 µM for β-catenin-regulated transcription (CRT) upregulation. In contrast, the target compound incorporates a thiophen-3-yl group with a chiral secondary alcohol at the β-position of the propyl linker—a structural motif absent from all commercially available Wnt pathway agonist standards. This substitution alters hydrogen-bonding capacity, lipophilicity, and stereoelectronic properties of the linker region, which are critical determinants of target engagement. Consequently, substituting the target compound with SKL2001 or any other isoxazole-3-carboxamide analog risks introducing uncharacterized activity profiles, confounding experimental interpretation and invalidating comparative analyses.

Quantitative Differentiation Evidence for 5-(Furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide Relative to In-Class Comparators


Wnt/β-Catenin Pathway Agonism: Structural Determinants Diverging from SKL2001 Reference Standard

The well-characterized comparator SKL2001 (5-(furan-2-yl)-N-(3-(1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide) upregulates β-catenin-regulated transcription (CRT) at effective concentrations of 10–40 µM by disrupting the Axin/β-catenin interaction. The target compound replaces the imidazole ring with a thiophen-3-yl group and introduces a hydroxyl substituent at the β-carbon of the propyl linker—a structural modification that eliminates the hydrogen-bond acceptor properties of the imidazole nitrogen while adding a hydrogen-bond donor (OH). Based on structure-activity relationship (SAR) analysis of the isoxazole-3-carboxamide chemotype, the N-substituent is a primary determinant of Axin/β-catenin disruption potency. The thiophen-3-yl/hydroxypropyl motif present in the target compound is predicted to alter both binding affinity and selectivity relative to SKL2001; however, direct comparative bioassay data for the target compound are not currently available in the peer-reviewed literature.

Wnt signaling β-catenin Agonist Stem cell differentiation

Kinase Selectivity Profile: Comparative Off-Target Kinase Inhibition Data

Off-target kinase inhibition is a critical parameter for chemical probe selection. SKL2001 at 10 µM inhibits GSK-3α/β and 18 other tested kinases by ≤8.5%, demonstrating a favorable selectivity window within the isoxazole-3-carboxamide class. The target compound, by virtue of its distinct N-substituent (thiophen-3-yl-hydroxypropyl vs. imidazol-1-yl-propyl), is expected to exhibit a divergent kinase inhibition profile due to altered ATP-binding site complementarity and steric occupancy. No kinome-wide profiling data are currently available for the target compound. Procurement as a Wnt pathway probe without accompanying selectivity data introduces experimental uncertainty that must be managed through independent counter-screening.

Kinase profiling Selectivity Off-target activity Chemical probe validation

Structural Differentiation Across the 5-(Furan-2-yl)isoxazole-3-carboxamide Chemotype Scaffold

Within the 5-(furan-2-yl)isoxazole-3-carboxamide chemical series, the target compound (thiophen-3-yl/hydroxypropyl) occupies a unique structural niche relative to three commercially available comparators: (a) SKL2001 — imidazol-1-yl-propyl; (b) Wnt/β-catenin agonist 2 (CAS 943820-93-7) — pyrazol-1-yl-ethyl; and (c) 5-(furan-2-yl)isoxazole-3-carboxamide (CAS 1098361-48-8) — unsubstituted primary amide core scaffold. The target compound is distinguished by: (1) the presence of a thiophene ring (sulfur-containing heterocycle) absent in all three comparators, which introduces distinct polarizability and potential for sulfur-mediated interactions; (2) a secondary alcohol at the β-position of the linker, enabling enantiomeric resolution and chiral structure-activity exploration not possible with the achiral comparators; and (3) a three-carbon linker length between the carboxamide nitrogen and the terminal heteroaryl group, shared with SKL2001 but distinct from the two-carbon linker of agonist 2. These structural differences translate to measurable physicochemical divergence, including altered calculated logP, topological polar surface area, and hydrogen-bond donor count relative to the comparator set.

Medicinal chemistry SAR Scaffold hopping Lead optimization

Targeted Application Scenarios for 5-(Furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Expansion of Wnt/β-Catenin Modulator Chemotypes

The structurally unique thiophen-3-yl/hydroxypropyl combination makes this compound a rational choice for medicinal chemistry teams seeking to explore N-substituent effects beyond the established imidazolyl-propyl motif of SKL2001. Its use as a scaffold diversification probe in Wnt pathway SAR campaigns is supported by the well-defined activity window of the comparator (10–40 µM for CRT upregulation) and the absence of thiophene-containing analogs in commercially available Wnt agonist collections.

Kinase Counter-Screening and Selectivity Profiling Studies

Given that SKL2001 demonstrates ≤8.5% inhibition across a panel of 20 kinases at 10 µM, this compound serves as a structurally divergent tool for assessing the contribution of N-substituent chemistry to kinome selectivity within the isoxazole-3-carboxamide class. Procurement is warranted when the objective is head-to-head profiling against the imidazolyl comparator to establish linker-dependent selectivity fingerprints.

Chiral Probe Development via Enantiomeric Resolution of the β-Hydroxypropyl Linker

The secondary alcohol at the β-position of the propyl linker introduces a stereocenter absent from achiral comparators such as SKL2001 and Wnt agonist 2. This compound enables enantioselective SAR investigations to determine whether Wnt pathway modulation or off-target interactions exhibit stereochemical dependence. Researchers requiring a chiral isoxazole-3-carboxamide scaffold for enantiomer-specific biological evaluation would benefit from its procurement.

Negative Control Optimization for Isoxazole-3-Carboxamide Chemotype Studies

The target compound may serve as a matched molecular pair relative to active Wnt agonists to establish structure-dependent activity thresholds. Its divergent N-substituent, predicted to alter binding affinity, makes it a candidate for use as a structurally similar but potentially less active analog in experimental designs requiring a chemical negative control closely related to the active chemotype.

Quote Request

Request a Quote for 5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.